![molecular formula C27H24N4O2 B2912589 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 1251678-63-3](/img/no-structure.png)
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide, also known as MMMPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule is a member of the benzimidazole family, which is known for its diverse range of biological activities. MMMPA has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mecanismo De Acción
The exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Specifically, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle and gene expression.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has also been studied for its anti-inflammatory and antiviral properties. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and inflammation. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that it has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide. One area of interest is in the development of novel formulations of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide and its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction of 2-(3-methoxyphenyl)acetic acid with 4,5-diamino-2-methylbenzimidazole. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the resulting product is purified by column chromatography. The yield of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide varies depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been studied for its potential as an anticancer agent, specifically in the treatment of breast cancer. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the migration and invasion of breast cancer cells, which are important factors in cancer metastasis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide' involves the reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of a base to form the intermediate product, which is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzoic acid", "thionyl chloride", "2-(5-methyl-1H-benzimidazol-2-yl)aniline", "sodium hydroxide", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: Conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of sodium hydroxide to form the intermediate product", "Step 3: Reaction of the intermediate product with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product" ] } | |
Número CAS |
1251678-63-3 |
Nombre del producto |
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.515 |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
Clave InChI |
BLIXUWKUMOMDJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



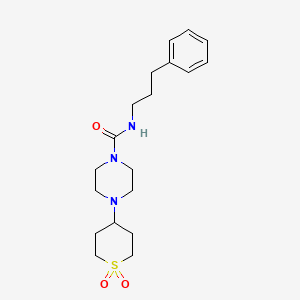
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
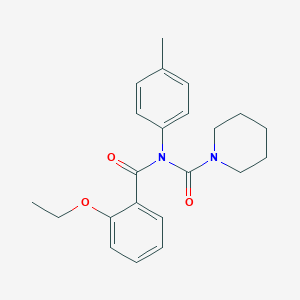
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

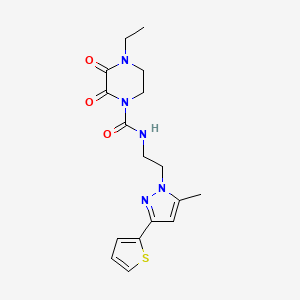
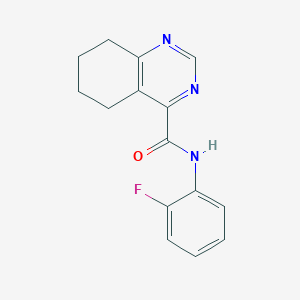
![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
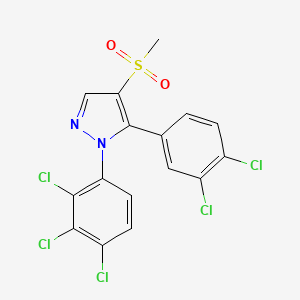
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)


